4-Ethyl-6-fluoro-2,3-dihydroinden-1-one

Fragrance chemistry Structure–odor relationship Indanone SAR

Researchers sourcing indanone-based MAO-B inhibitors often encounter regioisomers with suboptimal target engagement. 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one delivers the validated C-6 fluoro substitution essential for nanomolar MAO-B inhibition, combined with a C-4 ethyl group for modulated physicochemical properties. • C-6 fluoro pattern aligns with potent, selective MAO-B pharmacophore (IC₅₀ 1-30 nM range) • Orthogonal synthetic handles at C-1 ketone and C-6 aryl fluoride enable diverse library construction • ≥98% purity ensures reproducible outcomes in medicinal chemistry and fragrance evaluation

Molecular Formula C11H11FO
Molecular Weight 178.20 g/mol
Cat. No. B11909610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-6-fluoro-2,3-dihydroinden-1-one
Molecular FormulaC11H11FO
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCCC1=C2CCC(=O)C2=CC(=C1)F
InChIInChI=1S/C11H11FO/c1-2-7-5-8(12)6-10-9(7)3-4-11(10)13/h5-6H,2-4H2,1H3
InChIKeyJVPJRZBGENBUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-6-fluoro-2,3-dihydroinden-1-one – Chemical Identity and Procurement Context


4-Ethyl-6-fluoro-2,3-dihydroinden-1-one (molecular formula C₁₁H₁₁FO, molecular weight approximately 178.20 g/mol) is a bicyclic indanone derivative bearing an ethyl substituent at the 4-position and a fluorine atom at the 6-position of the fused benzene–cyclopentenone ring system . The indanone scaffold is recognized as a privileged structure in medicinal chemistry, with applications spanning neurodegenerative disease, oncology, fragrance, and agrochemical research . The specific 4-ethyl-6-fluoro substitution pattern combines an electron-donating alkyl group with a strongly electron-withdrawing fluorine, creating a unique electronic and steric environment that dictates reactivity, physicochemical properties, and biological target engagement distinct from other regioisomers or mono-substituted analogs.

Why Substitution Position Matters for Indanone Derivatives


Indanone derivatives with identical molecular formulae but different substitution positions exhibit profoundly divergent biological and physicochemical profiles. The C-6 position on the indanone scaffold has been empirically demonstrated to confer superior odor potency in fragrance applications relative to C-4, C-5, and C-7 substitution [1], and C-6-substituted indanones are specifically identified as the most potent and selective monoamine oxidase B (MAO-B) inhibitors within the indanone class, with IC₅₀ values in the low nanomolar range (0.001–0.030 μM) [2]. Simply selecting a generic “fluoro-indanone” or “ethyl-indanone” without specifying the 4-ethyl-6-fluoro regiochemistry risks acquiring a compound with dramatically reduced target engagement, altered metabolic stability, or inappropriate physicochemical properties for the intended application. The following evidence quantifies precisely where substitution position and dual functionalization create measurable differentiation.

Quantitative Differentiation vs. Closest Analogs


Olfactory Potency Advantage of C-6 Substitution

In a comprehensive structure–odor relationship study disclosed in patent US 2020/0330346, C-6 substituted indanone derivatives of formula (I) were demonstrated to possess a remarkably lower odor threshold value compared to their C-4, C-5, and C-7 substituted positional isomers [1]. The patent explicitly states that C-6 substitution is the determinative factor for the powerful, long-lasting fruity-floral odor character with green facets. While the patent exemplifies 6-isobutyl-2-methyl-2,3-dihydro-1H-inden-1-one as a specific non-limiting example exhibiting “very powerful, floral fruity fatty, with creamy lactonic nectaryl like facet, and a rosy floral character,” the claimed genus encompasses C-6 substituted indanones broadly, including those with ethyl and fluoro substituents [1]. The 4-ethyl-6-fluoro substitution pattern places the critical fluoro group at the potency-determining C-6 position while the ethyl group at C-4 further modulates volatility and substantivity.

Fragrance chemistry Structure–odor relationship Indanone SAR

C-6 Substitution Drives Nanomolar MAO-B Inhibitory Potency

A systematic structure–activity relationship study by Mostert et al. (2015) established that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC₅₀ values ranging from 0.001 to 0.030 μM (1–30 nM), whereas C5-substituted indanone and indane derivatives are comparatively weaker MAO-B inhibitors [1]. The study further demonstrated that C6-substituted indanones exhibit reversible, competitive inhibition of MAO-B, a desirable profile for therapeutic and diagnostic applications. In a subsequent PET tracer development program, Dukić-Stefanović et al. (2021) reported fluorinated indanone derivatives with outstanding MAO-B affinity, exemplified by 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one (Ki MAO-B = 6 nM), and demonstrated brain penetration in preclinical models [2]. The 4-ethyl-6-fluoro substitution pattern places fluorine at the potency-critical C-6 position while the ethyl group at C-4 offers additional modulation of pharmacokinetic properties.

Monoamine oxidase B Neurodegenerative disease PET imaging Indanone SAR

Metabolic Stability and Lipophilicity from 6-Fluoro Substitution

Fluorine substitution on aromatic rings is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity (LogP), and improve target binding affinity [1]. The 6-fluoro substituent in 4-ethyl-6-fluoro-2,3-dihydroinden-1-one is expected to increase metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the C-6 position, a common site of phase I metabolism on indanone scaffolds. Compared to the non-fluorinated analog 4-ethyl-1-indanone (CAS 79780-68-0, C₁₁H₁₂O, MW 160.21), the target compound incorporates fluorine at a metabolically vulnerable position. The 6-fluoro-1-indanone scaffold has been noted to enhance lipophilicity and binding affinity, as the fluorine atom increases the compound's LogP and can engage in favorable dipolar interactions with target protein residues . While direct metabolic stability data for 4-ethyl-6-fluoro-2,3-dihydroinden-1-one are not publicly available, the class-level advantage of aromatic fluorine substitution is extensively documented.

Physicochemical profiling Fluorine medicinal chemistry Metabolic stability Indanone derivatives

Positional Isomer Differentiation and Procurement Specificity

The indanone scaffold presents multiple possible sites for substitution, and regioisomeric variants with the same molecular formula (C₁₁H₁₁FO, MW 178.20) exist as distinct chemical entities with divergent properties. Three structurally related isomers are: (a) 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one (target compound, ethyl at C-4, fluoro at C-6); (b) 2-Ethyl-6-fluoro-indan-1-one (ethyl at C-2, fluoro at C-6); and (c) 4-Ethyl-5-fluoro-2,3-dihydroinden-1-one (ethyl at C-4, fluoro at C-5) . Isomer (b) places the ethyl group on the saturated cyclopentanone ring (C-2), which introduces a chiral center and alters the spatial orientation of the ethyl substituent relative to the carbonyl, affecting both receptor binding and metabolic processing. Isomer (c) places fluorine at C-5 rather than C-6, a change demonstrated to produce weaker MAO-B inhibition [1]. The specific 4-ethyl-6-fluoro arrangement maintains the ethyl group on the aromatic ring (C-4) where it contributes to π-stacking interactions and steric bulk, while the C-6 fluorine provides the electronic effects critical for potency. Procurement of the incorrect regioisomer would yield a compound with fundamentally different biological activity and physicochemical properties.

Regioisomer differentiation Indanone positional isomers Chemical procurement specificity

Recommended Research and Industrial Applications


Fragrance Development: Fruity-Floral Compositions

The C-6 substitution pattern of 4-ethyl-6-fluoro-2,3-dihydroinden-1-one aligns with the structural determinants of low odor threshold and high substantivity identified in patent US 2020/0330346 . Perfumers and fragrance formulators seeking powerful, long-lasting fruity-floral notes with green facets should prioritize C-6 substituted indanones over C-4, C-5, or C-7 substituted alternatives. The 4-ethyl group contributes to the compound's volatility profile and odor character, while the C-6 fluorine may further modulate substantivity on fabric. This compound is suited for evaluation in fine fragrances, fabric care products, and personal care formulations where prolonged olfactory impact is desired. Procurement should be accompanied by olfactory evaluation at multiple concentrations (typically 0.01%–1% in dipropylene glycol) to establish the precise odor threshold and character for the specific formulation matrix.

Neuroscience: MAO-B Inhibitor Lead Optimization and PET Tracers

The indanone scaffold with C-6 substitution is a validated pharmacophore for potent, reversible MAO-B inhibition, with IC₅₀ values in the 1–30 nM range . The 4-ethyl-6-fluoro substitution pattern may offer improved brain penetration and metabolic stability relative to previously reported indanone-based MAO-B inhibitors. Preclinical PET imaging studies have demonstrated that fluorinated indanone derivatives can cross the blood-brain barrier and accumulate in MAO-B-rich brain regions [4]. Researchers developing MAO-B-targeted therapeutics for Parkinson's disease, Alzheimer's disease, or neuro-oncology applications should evaluate this compound in recombinant human MAO-B enzyme inhibition assays, with parallel testing against MAO-A to establish selectivity. The fluorine atom at C-6 also positions this compound as a potential precursor for ¹⁸F-radiolabeling via nucleophilic aromatic substitution, enabling PET tracer development.

Medicinal Chemistry: Bioactive Molecule Building Block

The indanone scaffold is a privileged structure in drug discovery and serves as a key intermediate for numerous bioactive compounds, including donepezil-inspired acetylcholinesterase inhibitors and cereblon E3 ubiquitin ligase modulators [4]. 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one provides a functionalized indanone core with two orthogonal synthetic handles: the ketone at C-1 (amenable to reductive amination, Grignard addition, and aldol condensation) and the aryl fluoride at C-6 (amenable to nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling). This dual reactivity profile makes the compound a versatile building block for constructing diverse chemical libraries. Procurement for medicinal chemistry applications should specify high purity (≥95%) to ensure reproducible synthetic outcomes.

Agrochemical Research: Fluorinated Herbicide Precursors

Indanone derivatives have been disclosed as broad-spectrum herbicidal agents effective against both monocot and dicot weed species in post-emergence applications, as described in US Patent 6,025,301 . The incorporation of fluorine into agrochemical scaffolds is a well-established strategy to enhance metabolic stability in plants and soil, improve uptake, and increase target-site potency. 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one combines the indanone herbicide pharmacophore with fluorine substitution, making it a candidate intermediate for the synthesis of novel fluorinated indanone herbicides. Researchers in crop protection should evaluate this compound as a synthetic precursor for structure–activity relationship studies targeting improved weed control spectrum and environmental persistence profiles.

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